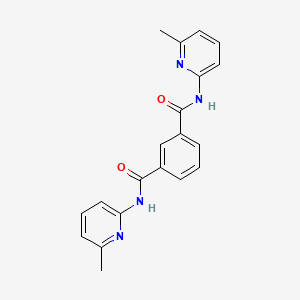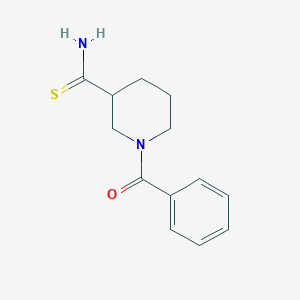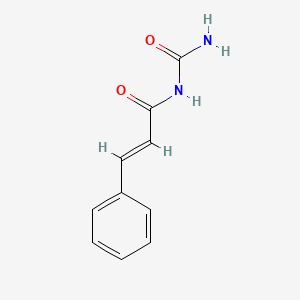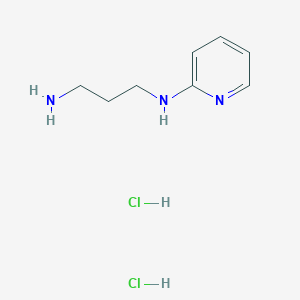
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride, also known as N-Pyridylpropane-1,3-diamine dihydrochloride, is a chemical compound commonly used in scientific research and laboratory experiments. It is a colorless, crystalline, water-soluble solid that is used in various applications including organic synthesis, coordination chemistry, and biochemistry. This compound is a useful reagent for the preparation of various organic compounds and has been used in a wide range of biological and biochemical studies.
Mechanism of Action
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride acts as a chelating agent, binding to metal ions and forming stable complexes. It can bind to a variety of metal ions, including transition metals and alkali metals. The binding of the metal ion to the ligand can affect the structure and function of the metal ion, and can also affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, and to study the interactions between proteins and other molecules. It has also been used to study the structure and function of DNA and RNA, and to study the regulation of gene expression. In addition, it has been used to study the effects of drugs and other compounds on cellular processes.
Advantages and Limitations for Lab Experiments
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride has several advantages for laboratory experiments. It is a water-soluble compound, making it easy to use in aqueous solutions. It is also a relatively stable compound, making it suitable for long-term experiments. Additionally, it is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. One limitation of this compound is that it is not very soluble in organic solvents, making it more difficult to use in organic synthesis.
Future Directions
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is an important reagent for scientific research and laboratory experiments. There are several potential future directions for the use of this compound. These include the development of new methods for the synthesis of organic compounds, the study of the structure and function of proteins, the study of the regulation of gene expression, and the study of the effects of drugs and other compounds on cellular processes. Additionally, this compound could be used in the development of new drugs and drug delivery systems.
Synthesis Methods
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is synthesized from the reaction of pyridine and propane-1,3-diamine. The reaction is carried out in an aqueous medium and the product is purified by crystallization. The reaction is carried out at a temperature of 60°C and is completed in a few hours. The yield of the product is typically around 80%.
Scientific Research Applications
N1-(pyridin-2-yl)propane-1,3-diamine dihydrochloride is used in a variety of scientific research applications. It is used as a ligand for coordination chemistry, and has been used in the synthesis of organic compounds. It has also been used in the study of enzyme kinetics, and in the study of the structure and function of proteins. In addition, it has been used in the study of the structure and function of DNA and RNA.
properties
IUPAC Name |
N'-pyridin-2-ylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISULFGGCGKRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Amino-1-propyl)amino]pyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-chloro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B6616691.png)
![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)

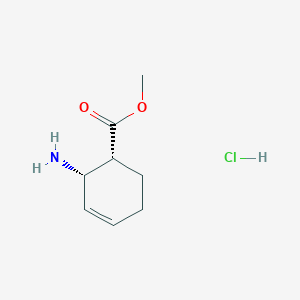

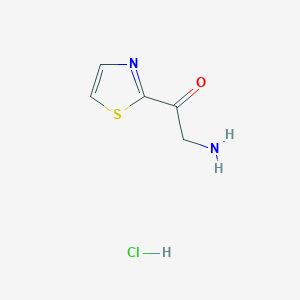



![1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-](/img/structure/B6616780.png)
